molecular formula C29H32N2O6 B13834150 (2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No.: B13834150
M. Wt: 504.6 g/mol
InChI Key: NFCIJFBWDXNMRV-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FMOC-D-DAB(DDE)-OH is a derivative of the amino acid 2,4-diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group and a DDE (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-D-DAB(DDE)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The FMOC group is introduced using FMOC chloride in the presence of a base such as sodium carbonate. The DDE group is then introduced using DDE chloride under similar conditions .

Industrial Production Methods

In industrial settings, the synthesis of FMOC-D-DAB(DDE)-OH follows similar routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of green solvents and environmentally friendly reagents is also being explored to minimize the environmental impact of the synthesis process .

Mechanism of Action

The mechanism of action of FMOC-D-DAB(DDE)-OH involves its role as a protecting group in peptide synthesis. The FMOC group protects the amino group of 2,4-diaminobutyric acid during the synthesis process, preventing unwanted side reactions. The DDE group provides additional protection and can be selectively removed under specific conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H32N2O6

Molecular Weight

504.6 g/mol

IUPAC Name

(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C29H32N2O6/c1-29(2)15-25(32)22(26(33)16-29)11-13-30-14-12-24(27(34)35)31-28(36)37-17-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-11,23-24,30H,12-17H2,1-2H3,(H,31,36)(H,34,35)/t24-/m1/s1

InChI Key

NFCIJFBWDXNMRV-XMMPIXPASA-N

Isomeric SMILES

CC1(CC(=O)C(=CCNCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C

Canonical SMILES

CC1(CC(=O)C(=CCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C

Origin of Product

United States

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